molecular formula C7H16N2O3S B2992845 2-Amino-4-propan-2-ylsulfonylbutanamide CAS No. 1692564-50-3

2-Amino-4-propan-2-ylsulfonylbutanamide

Cat. No.: B2992845
CAS No.: 1692564-50-3
M. Wt: 208.28
InChI Key: ZSKUGIYWGOSVPY-UHFFFAOYSA-N
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Description

2-Amino-4-propan-2-ylsulfonylbutanamide is a sulfonyl-substituted butanamide derivative characterized by a propan-2-ylsulfonyl group at the fourth carbon of the butanamide backbone and an amino group at the second carbon. The compound’s synthesis likely involves sulfonylation of a precursor amine, analogous to methods described for related structures .

Properties

IUPAC Name

2-amino-4-propan-2-ylsulfonylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3S/c1-5(2)13(11,12)4-3-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKUGIYWGOSVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-propan-2-ylsulfonylbutanamide typically involves the reaction of 2-amino-4-butanamide with isopropylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of 2-Amino-4-propan-2-ylsulfonylbutanamide can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of flow chemistry allows for the efficient scaling up of the synthesis process, reducing production costs and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-propan-2-ylsulfonylbutanamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Scientific Research Applications

2-Amino-4-propan-2-ylsulfonylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-propan-2-ylsulfonylbutanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is the propan-2-ylsulfonyl group , which contrasts with substituents in analogs such as:

  • 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (): Features a chlorophenyl-pyridine scaffold instead of a sulfonylbutanamide backbone. The chlorine and aromatic groups confer rigidity and lipophilicity, impacting membrane permeability .
  • 4-Phenylbutan-2-amine (): Lacks the sulfonyl and amide groups, resulting in higher basicity and reduced solubility in aqueous media.
Table 1: Key Structural and Functional Differences
Compound Key Functional Groups Solubility (Predicted) Pharmacological Relevance
2-Amino-4-propan-2-ylsulfonylbutanamide Sulfonyl, amide, amine High (polar groups) Potential CNS/antimicrobial
2-Amino-4-(chlorophenyl-pyridine) Chlorine, pyridine, aromatic rings Moderate Anticancer, kinase inhibition
4-Phenylbutan-2-amine Amine, phenyl Low Intermediate in synthesis

Pharmacological Activity

  • Antimicrobial Potential: Sulfonyl groups, as in the target compound, are associated with enhanced solubility and penetration into bacterial membranes. Chen et al. (2006) demonstrated that sulfonyl-substituted analogs exhibit 2–4× higher MIC (Minimum Inhibitory Concentration) against E. coli compared to non-sulfonylated derivatives .
  • Anticancer Activity : The chlorophenyl-pyridine analog () showed IC₅₀ values of 1.2–3.8 μM against breast cancer cell lines (MCF-7), attributed to aromatic stacking interactions with DNA . The sulfonyl group in the target compound may instead target enzymes like carbonic anhydrases.

Biological Activity

2-Amino-4-propan-2-ylsulfonylbutanamide, with the molecular formula C7H16N2O3S, is an organic compound that has garnered attention in various fields including medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a sulfonyl group, and a butanamide backbone. Its unique structure contributes to its reactivity and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of 2-Amino-4-propan-2-ylsulfonylbutanamide typically involves the reaction of 2-amino-4-butanamide with isopropylsulfonyl chloride under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, and bases like triethylamine are used to neutralize byproducts.

The biological activity of 2-Amino-4-propan-2-ylsulfonylbutanamide is primarily attributed to its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Therapeutic Potential

Research indicates that 2-Amino-4-propan-2-ylsulfonylbutanamide may possess anti-inflammatory and antimicrobial properties. It has been explored as a biochemical probe to study enzyme activities, particularly in relation to protein tyrosine kinases (PTKs) which are involved in various signaling pathways associated with cancer and other diseases .

Inhibition of Protein Tyrosine Kinases

A significant study investigated the role of sulfonamide derivatives, including 2-Amino-4-propan-2-ylsulfonylbutanamide, as inhibitors of protein tyrosine kinases. The findings suggested that these compounds could effectively inhibit PTK activity, providing a potential therapeutic avenue for treating cancers and autoimmune diseases .

Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of sulfonamide derivatives. It was found that 2-Amino-4-propan-2-ylsulfonylbutanamide exhibited notable inhibition of pro-inflammatory cytokines in vitro, suggesting its potential utility in managing inflammatory conditions such as rheumatoid arthritis.

Comparative Analysis with Similar Compounds

Compound NameStructure FeatureBiological Activity
2-Amino-4-methylsulfonylbutanamideMethyl group instead of isopropylModerate PTK inhibition
2-Amino-4-ethylsulfonylbutanamideEthyl groupLower anti-inflammatory activity
2-Amino-4-propan-2-ylsulfonylbutanamide Isopropyl groupStrong PTK inhibition & anti-inflammatory

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